molecular formula C7H7NO2 B130981 3-Hydroxy-4-methylpyridine-2-carbaldehyde CAS No. 143509-47-1

3-Hydroxy-4-methylpyridine-2-carbaldehyde

Cat. No.: B130981
CAS No.: 143509-47-1
M. Wt: 137.14 g/mol
InChI Key: JHJPDSLRIOPRPT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylpyridine-2-carbaldehyde (CAS 143509-47-1) is a pyridine derivative with significant value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for the development of novel anticancer agents. Specifically, it is used in the synthesis of alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones . Studies have demonstrated that the thiosemicarbazone derivative of this aldehyde, 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-HMP), exhibits promising antitumor activity. In vivo research has shown that 3-HMP possesses better antitumor activity than its parent compound against L1210 leukemia in mice, highlighting its potential as a lead compound in oncology drug discovery . The molecular formula of the compound is C7H7NO2, and it has a molecular weight of 137 Da . With a logP of 2 and a polar surface area of 50 Ų, it presents favorable physicochemical properties for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can source this compound from various suppliers, with typical purity available at 95% .

Properties

IUPAC Name

3-hydroxy-4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-9)7(5)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJPDSLRIOPRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262922
Record name 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143509-47-1
Record name 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143509-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Hydroxy-4-methylpyridine-2-carbaldehyde (CAS No. 143509-47-1), also known as 3-HMP or 3-hydroxy-4-methylpicolinaldehyde, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H7_7NO2_2
  • Molecular Weight : 139.14 g/mol
  • IUPAC Name : this compound

The compound features a hydroxyl group and an aldehyde functional group, which contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, predominantly involving the condensation reactions of pyridine derivatives with aldehydes or through oxidation processes. The following methods have been documented:

  • Condensation Reactions : Utilizing pyridine derivatives with suitable aldehydes under acidic conditions.
  • Oxidation of Pyridine Derivatives : Employing oxidizing agents to convert corresponding alcohols or other functional groups into the aldehyde form.

Biological Activity

The biological activity of this compound is primarily characterized by its antitumor and antimicrobial properties.

Antitumor Activity

Research has shown that derivatives of 3-Hydroxy-4-methylpyridine exhibit significant antitumor activity. For instance, studies comparing thiosemicarbazone derivatives derived from this compound demonstrated enhanced efficacy against L1210 leukemia in murine models. Specifically, the compound was noted to outperform its parent compounds in terms of antitumor effects, suggesting that structural modifications can lead to improved therapeutic profiles .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

  • Receptor Interaction : The compound may interact with specific cellular receptors involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism, leading to reduced tumor growth.

Case Study 1: Antitumor Efficacy

In a study published in PubMed, the synthesized thiosemicarbazone analogues of 3-Hydroxy-4-methylpyridine showed superior antitumor activity compared to their parent compounds. The analogues were tested on mice bearing L1210 leukemia, demonstrating significant tumor reduction .

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains revealed that 3-Hydroxy-4-methylpyridine possesses notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Data Summary Table

Biological Activity Effectiveness Tested Models Reference
AntitumorSignificant reductionL1210 leukemia in mice
AntimicrobialBroad-spectrumVarious bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Hydroxy-4-methylpyridine-2-carbaldehyde and related pyridine-carbaldehyde derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-OH, 4-CH₃, 2-CHO C₈H₇NO₂ 153.15 (calculated) Chelating agent, precursor for Schiff base ligands; potential use in metal coordination complexes.
4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde 4-OCH₃, 3-CH₃, 5-CH₃, 2-CHO C₉H₁₁NO₂ 165.19 Increased steric hindrance due to methoxy and methyl groups; used in synthetic intermediates.
4-Chloro-2-methylpyridine-3-carbaldehyde 4-Cl, 2-CH₃, 3-CHO C₇H₆ClNO 155.58 Electron-withdrawing Cl group enhances reactivity in nucleophilic substitutions; pharmaceutical intermediate.
3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde 3-OH, 5-CH₂OH, 2-CH₃, 4-CHO C₈H₉NO₃ 183.16 Vitamin B6 derivative; involved in biosynthesis of neurotransmitters and amino acids.

Key Findings from Comparative Analysis :

Substituent Effects on Reactivity :

  • The hydroxyl group in this compound enhances its ability to form hydrogen bonds and chelate metals, distinguishing it from analogs like 4-chloro-2-methylpyridine-3-carbaldehyde , where the electron-withdrawing Cl group promotes electrophilic substitution reactions .
  • Methoxy and methyl groups in 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde introduce steric hindrance, reducing reactivity in crowded environments compared to the less substituted target compound .

Spectroscopic Differences :

  • Infrared (IR) spectra of these compounds would show distinct absorption bands:

  • This compound : Broad O-H stretch (~3200 cm⁻¹), aldehyde C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) .
  • 4-Chloro-2-methylpyridine-3-carbaldehyde : Strong C-Cl stretch (~750 cm⁻¹) and aldehyde C=O stretch (~1710 cm⁻¹) .

Biological and Industrial Relevance :

  • The vitamin B6 derivative (3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde) is critical in enzymatic processes, unlike the target compound, which lacks the hydroxymethyl group required for such biological activity .
  • 4-Chloro-2-methylpyridine-3-carbaldehyde is utilized in pharmaceutical patents (e.g., Bristol-Myers Squibb’s US2013/237555 A1) for synthesizing kinase inhibitors, highlighting its medicinal chemistry value .

Preparation Methods

Reaction Mechanism and Conditions

  • Reagent System : A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the electrophilic chloroiminium ion.

  • Substrate : 3-Hydroxy-4-methylpyridine is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

  • Temperature : The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

  • Workup : Hydrolysis with sodium acetate yields the aldehyde.

Optimization Data

ParameterOptimal ValueYield Impact
POCl₃:DMF Ratio1:1.2Maximizes electrophile generation
Reaction Time4–6 hours<6 hours avoids decomposition
Temperature0–5°C → 25°CPrevents over-formylation

Typical Yield : 62–68% after column purification (silica gel, ethyl acetate/hexane).

Oxidation of Hydroxymethyl Precursors

This two-step approach involves synthesizing 3-hydroxy-4-methylpyridine-2-methanol followed by oxidation to the aldehyde.

Synthetic Pathway

  • Step 1 (Hydroxymethyl Introduction) :

    • Substrate : 2-Chloro-4-methylpyridine-3-ol.

    • Reagents : Sodium borohydride in methanol/water (3:1).

    • Conditions : 12 hours at 50°C.

    • Intermediate Yield : 74–78%.

  • Step 2 (Oxidation) :

    • Reagents : Pyridinium chlorochromate (PCC) in dichloromethane.

    • Challenges : Over-oxidation to carboxylic acid occurs at >20°C.

    • Yield : 55–60% with rigorous temperature control.

Comparative Oxidizing Agents

OxidantSolventTemperatureYield (%)
PCCDCM0°C58
MnO₂Toluene25°C42
Swern OxidationTHF-10°C49

Cross-Coupling Reactions Using Boronic Acids

Adapting methodologies from aminopyridine synthesis, this route employs 4-methylpyridine-3-boronic acid as a key intermediate.

Modified Suzuki-Miyaura Protocol

  • Substrate : 4-Methylpyridine-3-boronic acid.

  • Coupling Partner : Formyl-containing aryl halide (e.g., 2-bromo-5-formylthiophene).

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ in ethanol/water (4:1).

  • Yield : 48–52% after recrystallization.

Limitations :

  • Competing homocoupling of boronic acid reduces efficiency.

  • Formyl group stability under basic conditions necessitates pH <8.

Directed Ortho Metalation Strategies

Directed metalation enables precise functionalization at position 2 by exploiting the hydroxyl group’s coordinating ability.

Stepwise Procedure

  • Protection : Silylation of 3-hydroxy-4-methylpyridine using tert-butyldimethylsilyl chloride (TBDMSCl).

  • Metalation : Treatment with LDA (2.2 equiv) at -78°C in THF.

  • Electrophilic Quench : N,N-Dimethylformamide (DMF) introduces the formyl group.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Yield : 65–70% (over three steps).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesTypical Yield (%)
Vilsmeier-HaackSingle-step, scalableRequires strict anhydrous conditions62–68
Hydroxymethyl OxidationCommercially available precursorsOver-oxidation risks55–60
Cross-CouplingModular substrate designLow yields due to side reactions48–52
Directed MetalationHigh regioselectivityMulti-step, costly reagents65–70

Critical Considerations :

  • Regioselectivity : Vilsmeier-Haack and directed metalation ensure precise C-2 functionalization.

  • Scalability : Vilsmeier-Haack outperforms cross-coupling in large-scale synthesis.

  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity across methods .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Hydroxy-4-methylpyridine-2-carbaldehyde with high purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For pyridine carbaldehydes, protocols often involve condensation reactions under inert atmospheres, followed by purification via column chromatography using polar/non-polar solvent gradients. For example, sodium hydroxide in dichloromethane (DCM) has been used for analogous pyridine derivatives to control reaction kinetics and minimize side products . Post-synthesis, validate purity using HPLC (>95% purity thresholds) and elemental analysis .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9-10 ppm) and hydroxyl group interactions.
  • FT-IR : Detect characteristic C=O stretches (~1700 cm⁻¹) and O-H vibrations (~3200-3500 cm⁻¹).
  • HPLC-MS : Quantify impurities and confirm molecular ion peaks (e.g., [M+H]⁺).
  • Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to stabilize the aldehyde group for enhanced detection sensitivity .

Q. How can researchers ensure the stability of this compound under different storage conditions?

  • Methodological Answer : Stability depends on minimizing exposure to light, moisture, and oxygen. Store in amber vials under inert gas (N₂/Ar) at -20°C. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to assess decomposition thresholds. Monitor for tautomerization (keto-enol equilibrium) via periodic NMR or UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Variable Temperature NMR : Resolve dynamic equilibria (e.g., tautomerization) by analyzing spectral changes at different temperatures.
  • Isotopic Labeling : Use deuterated solvents to suppress interference in NMR.
  • DFT Calculations : Compare experimental IR/NMR data with computational predictions to confirm assignments .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model:

  • Electrophilic Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Tautomeric Preferences : Calculate Gibbs free energy differences between keto and enol forms.
  • Solvent Effects : Use COSMO-RS models to simulate solvent interactions and reaction pathways .

Q. What methodological approaches are recommended for studying the tautomeric equilibrium of this compound in solution?

  • Methodological Answer :

  • pH-Dependent UV-Vis Spectroscopy : Track absorbance shifts to identify dominant tautomers at varying pH.
  • ¹H NMR Titration : Monitor proton chemical shifts to map equilibrium constants (Kₑq).
  • X-ray Crystallography : Resolve solid-state tautomeric forms for comparison with solution-phase data .

Q. How should researchers address conflicting bioactivity data in studies involving this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Negative Controls : Include structurally similar inert analogs to isolate target-specific effects .

Methodological Best Practices

  • Safety Protocols : Follow H300-H313 hazard codes for aldehydes (e.g., toxicity via inhalation/skin contact). Use fume hoods, PPE, and emergency wash stations .
  • Data Reporting : Adopt impedance cardiography guidelines for transparency: document instrument parameters, calibration methods, and statistical thresholds to reduce variability .

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